3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3-((Benzyloxy)carbonyl)-3-azabicyclo[321]octane-1-carboxylic acid is a complex organic compound with the molecular formula C16H19NO4 It is characterized by a bicyclic structure that includes a benzyloxycarbonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates.
Introduction of the benzyloxycarbonyl group: This step involves the use of benzyl chloroformate as a reagent under basic conditions to introduce the benzyloxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, through its benzyloxycarbonyl and carboxylic acid groups. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic core structure but lacks the benzyloxycarbonyl and carboxylic acid groups.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and structural features.
Uniqueness
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group and a carboxylic acid group on a bicyclic core. This unique structure provides specific chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)16-7-6-13(8-16)9-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
InChI Key |
ROKWDIKRDQEVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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